1-(4-hydroxyphenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-hydroxyphenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone, also known as HPEH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazone derivative of 4-hydroxyacetophenone and 2,6-diphenyl-4-pyrimidinylhydrazine, and its unique structure has led to a range of interesting properties and potential uses.
Mécanisme D'action
The mechanism of action of 1-(4-hydroxyphenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone is not yet fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in inflammation and cancer development. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins, as well as the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have antioxidant and anti-inflammatory effects, and can protect against oxidative stress-induced damage in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-hydroxyphenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone is its potential as a novel therapeutic agent for the treatment of cancer and other diseases. This compound has been shown to have a range of interesting properties, and its unique structure could make it a valuable tool for drug discovery and development. However, there are also several limitations associated with the use of this compound in lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for the study of 1-(4-hydroxyphenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone and its derivatives. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Another potential direction is the investigation of the structure-activity relationships of this compound and its derivatives, in order to identify more potent and selective compounds. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Méthodes De Synthèse
The synthesis of 1-(4-hydroxyphenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone typically involves the reaction of 4-hydroxyacetophenone with 2,6-diphenyl-4-pyrimidinylhydrazine in the presence of a suitable catalyst. Several different methods have been reported for the synthesis of this compound, including refluxing the reactants in ethanol or methanol, or using microwave-assisted synthesis techniques.
Applications De Recherche Scientifique
1-(4-hydroxyphenyl)ethanone (2,6-diphenyl-4-pyrimidinyl)hydrazone has been studied for its potential applications in a range of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have a range of interesting properties, including antioxidant, anti-inflammatory, and anti-cancer effects.
Propriétés
IUPAC Name |
4-[(Z)-N-[(2,6-diphenylpyrimidin-4-yl)amino]-C-methylcarbonimidoyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O/c1-17(18-12-14-21(29)15-13-18)27-28-23-16-22(19-8-4-2-5-9-19)25-24(26-23)20-10-6-3-7-11-20/h2-16,29H,1H3,(H,25,26,28)/b27-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPIXOGEWFJVKC-PKAZHMFMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.